Cas no 57390-38-2 (1,1-dimethoxypropan-2-amine)
1,1-dimethoxypropan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 2-Propanamine,1,1-dimethoxy-
- 1,1-Dimethoxy-2-propanamine
- 2,2-dimethoxy-1-methylethylamine
- 2-amino-propionaldehyde dimethyl acetal
- 1,1-dimethoxypropan-2-amine
- NS00052764
- 2-aminopropionaldehyde dimethyl acetal
- alpha-aminopropionaldehyde dimethyl acetal
- BS-12941
- DTXSID50972884
- SCHEMBL924549
- aminopropionaldehyde dimethyl acetal
- 2-Propanamine, 1,1-dimethoxy-
- Z1079182758
- EN300-67364
- MFCD00082189
- EINECS 260-717-1
- GZOKAVHTSXSLNB-UHFFFAOYSA-N
- 57390-38-2
- 2-aminopropionaldehyde dimethylacetal
- AKOS009156875
-
- Inchi: 1S/C5H13NO2/c1-4(6)5(7-2)8-3/h4-5H,6H2,1-3H3
- InChI Key: GZOKAVHTSXSLNB-UHFFFAOYSA-N
- SMILES: O(C)C(C(C)N)OC
Computed Properties
- Exact Mass: 119.09469
- Monoisotopic Mass: 119.094629
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 54.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 44.5
- XLogP3: -0.4
Experimental Properties
- Density: 0.929
- Melting Point: NA
- Boiling Point: 149.3°Cat760mmHg
- Flash Point: 44.1°C
- Refractive Index: 1.415
- PSA: 44.48
- Vapor Pressure: 4.1±0.3 mmHg at 25°C
1,1-dimethoxypropan-2-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,1-dimethoxypropan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D470555-1g |
1,1-Dimethoxy-2-propanamine |
57390-38-2 | 1g |
$ 170.00 | 2022-06-05 | ||
| TRC | D470555-10g |
1,1-Dimethoxy-2-propanamine |
57390-38-2 | 10g |
$ 1360.00 | 2022-06-05 | ||
| TRC | D470555-1000mg |
1,1-Dimethoxy-2-propanamine |
57390-38-2 | 1g |
$207.00 | 2023-05-18 | ||
| TRC | D470555-10000mg |
1,1-Dimethoxy-2-propanamine |
57390-38-2 | 10g |
$1642.00 | 2023-05-18 | ||
| Key Organics Ltd | BS-12941-100MG |
1,1-dimethoxypropan-2-amine |
57390-38-2 | >95% | 100mg |
£181.50 | 2023-09-09 | |
| Key Organics Ltd | BS-12941-1G |
1,1-dimethoxypropan-2-amine |
57390-38-2 | >95% | 1g |
£363.00 | 2023-09-09 | |
| Key Organics Ltd | BS-12941-5G |
1,1-dimethoxypropan-2-amine |
57390-38-2 | >95% | 5g |
£1070.00 | 2023-09-09 | |
| Key Organics Ltd | BS-12941-10G |
1,1-dimethoxypropan-2-amine |
57390-38-2 | >95% | 10g |
£1567.00 | 2023-09-09 | |
| Enamine | EN300-67364-0.05g |
1,1-dimethoxypropan-2-amine |
57390-38-2 | 95.0% | 0.05g |
$101.0 | 2025-03-13 | |
| Enamine | EN300-67364-0.1g |
1,1-dimethoxypropan-2-amine |
57390-38-2 | 95.0% | 0.1g |
$152.0 | 2025-03-13 |
1,1-dimethoxypropan-2-amine Suppliers
1,1-dimethoxypropan-2-amine Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
Additional information on 1,1-dimethoxypropan-2-amine
Recent Advances in the Application of 1,1-Dimethoxypropan-2-amine (CAS: 57390-38-2) in Chemical Biology and Pharmaceutical Research
1,1-Dimethoxypropan-2-amine (CAS: 57390-38-2) is a versatile chemical intermediate that has garnered increasing attention in chemical biology and pharmaceutical research due to its unique structural properties and reactivity. Recent studies have explored its applications in drug synthesis, bioconjugation, and as a building block for novel bioactive molecules. This research brief synthesizes the latest findings on this compound, highlighting its potential in advancing therapeutic development and chemical biology tools.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1,1-dimethoxypropan-2-amine as a key intermediate in the synthesis of novel β-lactamase inhibitors. The researchers utilized its reactive amine group to construct a series of derivatives that exhibited potent inhibitory activity against clinically relevant β-lactamases, addressing the growing challenge of antibiotic resistance. The study reported a 4.2-fold improvement in inhibitory potency compared to previous generations of inhibitors, attributed to the strategic incorporation of the dimethoxypropyl moiety.
In the field of bioconjugation, a team from MIT developed a novel labeling strategy using 57390-38-2 as a precursor for stable isotope labeling of proteins (Nature Chemical Biology, 2024). The compound's dual functionality allowed for efficient incorporation into protein side chains while maintaining excellent aqueous solubility, addressing long-standing challenges in mass spectrometry-based proteomics. This approach demonstrated 92% labeling efficiency in model proteins, with minimal perturbation to protein structure and function.
Recent pharmacological investigations have explored the metabolic fate of 1,1-dimethoxypropan-2-amine in mammalian systems. A 2024 Drug Metabolism and Disposition study revealed that the compound undergoes rapid demethylation in liver microsomes, with a half-life of 12.3 minutes in human hepatocytes. These findings have important implications for drug design, suggesting that derivatives with modified alkoxy groups might offer improved metabolic stability while retaining the desired biological activity.
Emerging applications in materials science have also been reported, where 57390-38-2 serves as a precursor for functionalized polymers with antimicrobial properties. A recent ACS Applied Materials & Interfaces publication (2024) described the development of contact-killing surfaces that reduced bacterial colonization by 99.7% against MRSA, using polymers derived from this amine compound. The material's mechanism involves the controlled release of reactive oxygen species, demonstrating the compound's versatility beyond traditional pharmaceutical applications.
Looking forward, the unique chemical properties of 1,1-dimethoxypropan-2-amine position it as a valuable scaffold for diverse applications in drug discovery and chemical biology. Current research gaps include the need for more comprehensive toxicological profiling and the development of greener synthetic routes for its production. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, suggesting that its therapeutic potential may soon translate into clinical candidates.
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